5-Aminononane
Overview
Description
5-Aminononane: is an organic compound with the molecular formula C₉H₂₁N It is a primary amine, characterized by the presence of an amino group (-NH₂) attached to the fifth carbon of a nonane chainnonan-5-amine . Amines like this compound are important in organic chemistry due to their reactivity and role as intermediates in the synthesis of various chemicals .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Aminononane can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Nonanenitrile, nonanoxime.
Reduction: Secondary and tertiary amines.
Substitution: Amides, substituted amines.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: 5-Aminononane is used as an intermediate in the synthesis of various pharmaceuticals, particularly those containing amine functionalities.
Catalysis: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of metal complexes.
Biology and Medicine:
Biological Studies: It is used in the study of amine metabolism and enzyme interactions in biological systems.
Drug Development: Its derivatives are explored for potential therapeutic applications, including as precursors to bioactive compounds.
Industry:
Mechanism of Action
The mechanism of action of 5-Aminononane involves its interaction with various molecular targets, primarily through its amino group. This group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in biochemical pathways. In biological systems, it can act as a substrate for enzymes involved in amine metabolism, influencing cellular processes such as signal transduction and neurotransmitter synthesis .
Comparison with Similar Compounds
1-Aminononane: Similar to 5-Aminononane but with the amino group attached to the first carbon.
2-Aminononane: The amino group is attached to the second carbon.
3-Aminononane: The amino group is attached to the third carbon.
Uniqueness of this compound:
Properties
IUPAC Name |
nonan-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVGGILGWUWSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176392 | |
Record name | 5-Aminononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-45-0 | |
Record name | 5-Aminononane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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